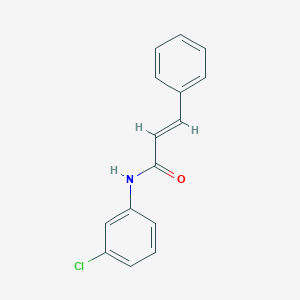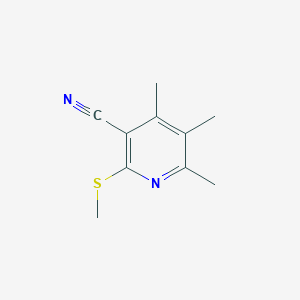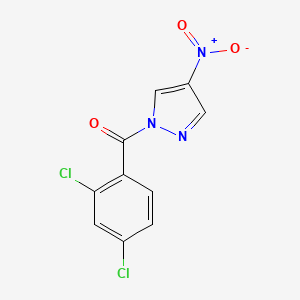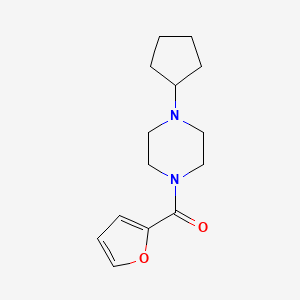
N-(3-Chlorophenyl)Cinnamamide
Overview
Description
N-(3-Chlorophenyl)Cinnamamide: is a chemical compound belonging to the cinnamamide family. It is characterized by the presence of a cinnamamide moiety attached to a 3-chlorophenyl group. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(3-Chlorophenyl)Cinnamamide involves the reaction of 3-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine.
Enzymatic Synthesis: Another method involves the use of enzymes like Lipozyme® TL IM to catalyze the reaction between methyl cinnamates and phenylethylamines under continuous-flow microreactors.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous-flow microreactors can also be scaled up for industrial applications, providing an economical and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chlorophenyl)Cinnamamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Lipozyme® TL IM for enzymatic reactions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Chlorophenyl)Cinnamamide is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: this compound derivatives have been investigated for their anticancer properties. Some derivatives have shown activity against cancer cell lines, indicating their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of coatings, adhesives, and other functional materials .
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes like α-glucosidase by binding to their active sites. This inhibition can lead to a decrease in the breakdown of carbohydrates, making it a potential candidate for managing diabetes .
In antimicrobial applications, this compound interacts with the cell membranes of bacteria and fungi, disrupting their integrity and leading to cell death. The compound’s ability to bind to ergosterol in fungal cell membranes is particularly noteworthy .
Comparison with Similar Compounds
N-(4-Chlorophenyl)Cinnamamide: Similar structure but with the chlorine atom at the 4-position.
N-(2-Chlorophenyl)Cinnamamide: Chlorine atom at the 2-position.
N-(3-Fluorophenyl)Cinnamamide: Fluorine atom instead of chlorine.
Uniqueness: N-(3-Chlorophenyl)Cinnamamide is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. The 3-position chlorine substitution provides specific steric and electronic effects that differentiate it from other isomers and analogs .
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKRPXSFAZWKHZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350390 | |
| Record name | (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64741-15-7 | |
| Record name | NSC220947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527935.png)
![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)
![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)

![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole](/img/structure/B5527957.png)
![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)
![(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5527970.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5527978.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)
![4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B5528020.png)


